N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE
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Overview
Description
N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE is an organic compound belonging to the class of phenylacetamides It is characterized by its complex molecular structure, which includes methoxy and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE typically involves the reaction of 2-nitro-5-thiophenyl aniline with methoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methacetin: Another phenylacetamide with similar structural features.
N-(4-Methoxyphenyl)acetamide: Shares the methoxy and acetamide functional groups.
Uniqueness
N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
132724-25-5 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-9-5-12(16-14(18)8-20-4)10(2)6-11(9)15-13(17)7-19-3/h5-6H,7-8H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
BUQRYDGYVGUKHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)COC)C)NC(=O)COC |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)COC)C)NC(=O)COC |
Origin of Product |
United States |
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